molecular formula C13H18FNO3S B2358267 1-(4-fluorophenyl)-N-((1-hydroxycyclopentyl)methyl)methanesulfonamide CAS No. 1216864-01-5

1-(4-fluorophenyl)-N-((1-hydroxycyclopentyl)methyl)methanesulfonamide

Cat. No. B2358267
CAS RN: 1216864-01-5
M. Wt: 287.35
InChI Key: ATBODGKFMYJKIQ-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-N-((1-hydroxycyclopentyl)methyl)methanesulfonamide, also known as ML352, is a small molecule drug that has gained attention in recent years due to its potential therapeutic applications.

Scientific Research Applications

Analytical Applications in Lipid Peroxidation Assays

1-methyl-2-phenylindole, similar in structure to the specified compound, reacts with malondialdehyde and 4-hydroxyalkenals under certain conditions, forming a chromophore used in lipid peroxidation assays. This process is useful for measuring specific lipid peroxidation products in biological samples, demonstrating the compound's utility in biochemical analysis (Gérard-Monnier et al., 1998).

Structural Studies in Pharmaceutical Chemistry

A study on nimesulide derivatives, which share a methanesulfonamide group with the specified compound, highlights the role of such compounds in pharmaceutical chemistry. The research involved X-ray powder diffraction to understand the effect of substitution on the compound's supramolecular assembly, providing insights into drug design and development (Dey et al., 2015).

Synthesis of Heteroaromatic Compounds

In organic chemistry, compounds like N-(2-halophenyl)methanesulfonamide are utilized to synthesize heteroaromatic compounds, demonstrating the importance of these structures in creating diverse organic molecules. This type of chemical synthesis is pivotal for developing new pharmaceuticals and materials (Sakamoto et al., 1988).

Development of Class III Antiarrhythmic Agents

Research involving (4-methanesulfonamidophenoxy)propanolamines, closely related to the specified compound, explores their potential as Class III antiarrhythmic agents. These studies demonstrate the significance of methanesulfonamide derivatives in developing novel therapeutic agents for cardiac conditions (Connors et al., 1991).

Cholesterol Biosynthesis Inhibition

Methanesulfonamide derivatives have been investigated for their ability to inhibit HMG-CoA reductase, a key enzyme in cholesterol biosynthesis. This highlights their potential application in treating hypercholesterolemia and related cardiovascular diseases (Watanabe et al., 1997).

Herbicide Metabolism Studies

Studies on perfluidone, a herbicide containing a methanesulfonamide group, reveal insights into its metabolism in animals. This research is crucial for understanding the environmental and health impacts of such herbicides (Paulson et al., 1977).

properties

IUPAC Name

1-(4-fluorophenyl)-N-[(1-hydroxycyclopentyl)methyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FNO3S/c14-12-5-3-11(4-6-12)9-19(17,18)15-10-13(16)7-1-2-8-13/h3-6,15-16H,1-2,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATBODGKFMYJKIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNS(=O)(=O)CC2=CC=C(C=C2)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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